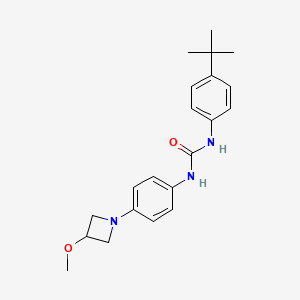

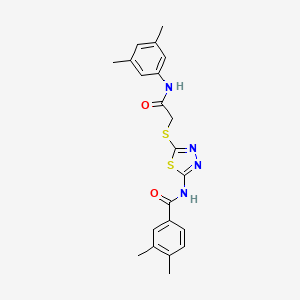

1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival, proliferation, and differentiation of B cells.

Applications De Recherche Scientifique

Biginelli-Type Synthesis

- A study by Kolosov et al. (2015) explores the ternary condensation in Biginelli-type synthesis, which could be relevant for understanding the synthesis mechanisms of similar compounds (Kolosov et al., 2015).

Synthesis of Urea Derivatives

- Azam et al. (2009) investigated the synthesis of urea derivatives, which might provide insights into the synthesis process of similar compounds (Azam et al., 2009).

- Smith et al. (2013) discussed the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, which could provide information on the chemical behavior of similar compounds (Smith et al., 2013).

Development of Novel Inhibitors

- Holladay et al. (2011) investigated aryl phenyl ureas as inhibitors of mutant and wild type BRAF kinase, which might indicate potential applications of similar compounds in therapeutic contexts (Holladay et al., 2011).

Synthesis of Novel Heterocycles

- Novikov et al. (1994) reported the synthesis of substituted 1,2,4-triazolidinones from carbamoyl chloride derivatives, which could be related to the synthesis and application of similar compounds (Novikov et al., 1994).

Inhibition of Translation Initiation

- Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of eIF2α kinase, which suggests possible applications of similar compounds in cancer treatment (Denoyelle et al., 2012).

Inhibitors of Rho Associated Protein Kinases

- Pireddu et al. (2012) found that pyridylthiazole-based ureas act as inhibitors of Rho associated protein kinases, indicating the potential use of similar compounds in pharmacological applications (Pireddu et al., 2012).

Enantiomerically Pure Reagents for Asymmetric Synthesis

- Chu et al. (1992) discussed the synthesis and application of enantiomerically pure dihydropyrimidinones, which could be relevant for asymmetric synthesis of similar compounds (Chu et al., 1992).

SHG Active β-diketone

- Kagawa et al. (1993) described the molecular structure and second-order harmonic generation (SHG) efficiency of a β-diketone, which could offer insights into the properties of similar compounds (Kagawa et al., 1993).

FGF-1 Receptor Tyrosine Kinase Inhibition

- Batley et al. (1997) discovered a molecule inhibiting the FGF-1 receptor tyrosine kinase, suggesting potential applications for similar compounds in targeting specific receptors (Batley et al., 1997).

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,3)15-5-7-16(8-6-15)22-20(25)23-17-9-11-18(12-10-17)24-13-19(14-24)26-4/h5-12,19H,13-14H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMPWGQKNVBENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2461246.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461249.png)

![2-[3-(4-Chlorophenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate](/img/structure/B2461250.png)

![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride](/img/structure/B2461257.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2461259.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2461261.png)